molecular formula C17H14N2O6 B14686296 4-Methyl-2-(prop-2-en-1-yl)phenyl 3,5-dinitrobenzoate CAS No. 24454-16-8

4-Methyl-2-(prop-2-en-1-yl)phenyl 3,5-dinitrobenzoate

Cat. No.: B14686296
CAS No.: 24454-16-8
M. Wt: 342.30 g/mol
InChI Key: RQDGSSYBFPMSJR-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-2-en-1-yl)phenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by its complex structure, which includes a methyl group, a prop-2-en-1-yl group, and a dinitrobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(prop-2-en-1-yl)phenyl 3,5-dinitrobenzoate typically involves the esterification of 4-Methyl-2-(prop-2-en-1-yl)phenol with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(prop-2-en-1-yl)phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-2-(prop-2-en-1-yl)phenyl 3,5-dinitrobenzoate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-en-1-yl)phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(prop-2-en-1-yl)phenyl benzoate
  • 4-Methyl-2-(prop-2-en-1-yl)phenyl 4-nitrobenzoate
  • 4-Methyl-2-(prop-2-en-1-yl)phenyl 2,4-dinitrobenzoate

Uniqueness

4-Methyl-2-(prop-2-en-1-yl)phenyl 3,5-dinitrobenzoate is unique due to the presence of two nitro groups on the benzoate moiety, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research.

Properties

CAS No.

24454-16-8

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

(4-methyl-2-prop-2-enylphenyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C17H14N2O6/c1-3-4-12-7-11(2)5-6-16(12)25-17(20)13-8-14(18(21)22)10-15(9-13)19(23)24/h3,5-10H,1,4H2,2H3

InChI Key

RQDGSSYBFPMSJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])CC=C

Origin of Product

United States

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